Cas no 946840-95-5 (methyl 6-amino-1H-indole-7-carboxylate)

Methyl 6-amino-1H-indole-7-carboxylate is a versatile indole derivative with significant utility in pharmaceutical and organic synthesis. Its structure features both an amino group and an ester functionality, enabling its use as a key intermediate in the preparation of heterocyclic compounds and bioactive molecules. The compound's reactivity allows for further functionalization, making it valuable in medicinal chemistry for the development of novel therapeutic agents. Its stability under standard conditions ensures ease of handling and storage. The presence of the ester group also facilitates solubility in organic solvents, enhancing its applicability in diverse synthetic pathways. This compound is particularly useful in constructing indole-based scaffolds for drug discovery.
methyl 6-amino-1H-indole-7-carboxylate structure
946840-95-5 structure
Product Name:methyl 6-amino-1H-indole-7-carboxylate
CAS No:946840-95-5
MF:C10H10N2O2
MW:190.198602199554
MDL:MFCD20685901
CID:2950980
PubChem ID:57990185
Update Time:2025-08-05

methyl 6-amino-1H-indole-7-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-7-carboxylic acid, 6-amino-, methyl ester
    • 6-amino-1H-indole-7-carboxylic acid methyl ester
    • 1h-indole-7-carboxylic acid,6-amino-,methyl ester
    • methyl 6-amino-1H-indole-7-carboxylate
    • IBHDWNANRJRBMX-UHFFFAOYSA-N
    • 946840-95-5
    • SCHEMBL4080201
    • EN300-8631889
    • MDL: MFCD20685901
    • Inchi: 1S/C10H10N2O2/c1-14-10(13)8-7(11)3-2-6-4-5-12-9(6)8/h2-5,12H,11H2,1H3
    • InChI Key: IBHDWNANRJRBMX-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=C(C=CC2C=CNC=21)N)=O

Computed Properties

  • Exact Mass: 190.074227566Da
  • Monoisotopic Mass: 190.074227566Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 68.1

Experimental Properties

  • Density: 1.339

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Additional information on methyl 6-amino-1H-indole-7-carboxylate

Methyl 6-Amino-1H-Indole-7-Carboxylate (CAS No. 946840-95-5): A Comprehensive Overview

Methyl 6-Amino-1H-Indole-7-Carboxylate, a compound with the CAS registry number 946840-95-5, has garnered significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. This compound belongs to the class of indole derivatives, which are known for their versatility and wide-ranging biological activities. The molecule consists of an indole ring system with a methyl ester group at the 7-position and an amino group at the 6-position, making it a valuable substrate for further chemical modifications and functionalization.

Recent advancements in synthetic chemistry have enabled researchers to explore novel methods for the synthesis of methyl 6-amino-1H-indole-7-carboxylate. One such approach involves the use of microwave-assisted synthesis, which not only enhances reaction efficiency but also minimizes the formation of by-products. This method has been particularly useful in scaling up the production of this compound for preclinical studies. Additionally, computational chemistry techniques, such as density functional theory (DFT), have been employed to study the electronic properties and reactivity of this compound, providing deeper insights into its potential applications.

The biological activity of methyl 6-amino-1H-indole-7-carboxylate has been extensively investigated in recent years. Studies have shown that this compound exhibits significant antioxidant properties, making it a promising candidate for applications in oxidative stress-related diseases. Furthermore, research has demonstrated its potential as a modulator of cellular signaling pathways, particularly those involving protein kinases. This has led to its exploration as a lead compound in drug discovery programs targeting cancer and neurodegenerative disorders.

In terms of pharmaceutical applications, methyl 6-amino-1H-indole-7-carboxylate has shown remarkable bioavailability when administered orally, which is a critical factor for its development as an therapeutic agent. Preclinical trials have indicated that this compound demonstrates selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as an anticancer drug with reduced side effects compared to conventional chemotherapy agents.

Another area where methyl 6-amino-1H-indole-7-carboxylate has shown promise is in the field of agrochemistry. Recent studies have explored its role as a plant growth regulator, where it has been found to enhance stress tolerance in crops under adverse environmental conditions such as drought and high salinity. This dual functionality underscores the compound's versatility and broad applicability across multiple disciplines.

From a synthetic biology perspective, methyl 6-amino-1H-indole-7-carboxylate serves as a valuable building block for constructing more complex molecules with enhanced functionalities. Its ability to undergo various post-synthetic modifications, such as amidation and esterification, makes it an ideal starting material for developing advanced materials and bioactive compounds.

In conclusion, methyl 6-amino-1H-indole-7-carboxylate (CAS No. 946840-95) represents a multifaceted compound with immense potential across diverse fields. Its unique chemical properties, coupled with recent advancements in synthesis and application studies, position it as a key player in future scientific innovations. As research continues to unravel its full spectrum of capabilities, this compound is poised to make significant contributions to both academic and industrial sectors.

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